"Indoline-3-carboxylic acid hydrochloride" CAS number and structure
"Indoline-3-carboxylic acid hydrochloride" CAS number and structure
This guide provides an in-depth technical analysis of Indoline-3-carboxylic acid hydrochloride , a critical scaffold in medicinal chemistry used primarily as a conformationally restricted bioisostere of proline.
Advanced Scaffold for Peptidomimetics and Drug Design
Chemical Identity & Core Profile[1][2][3][4]
Indoline-3-carboxylic acid hydrochloride is the reduced form of indole-3-carboxylic acid.[1] Unlike its aromatic counterpart, the indoline ring system contains a chiral center at the C3 position, making it a valuable building block for introducing stereochemical complexity and conformational constraint into peptide backbones.
| Property | Specification |
| IUPAC Name | 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride |
| Common Name | Indoline-3-carboxylic acid HCl |
| CAS Number (Racemic Free Acid) | 39891-70-8 |
| CAS Number ((S)-Enantiomer HCl) | 83234-66-6 (High-value target for L-Proline mimicry) |
| Molecular Formula | C₉H₉NO₂[1][2][3][4] · HCl |
| Molecular Weight | 199.63 g/mol (Salt); 163.17 g/mol (Free Acid) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in CH₂Cl₂ |
| Chirality | C3 is a stereocenter.[5][1] The (S)-enantiomer is the direct analog of L-Proline.[1] |
Strategic Role in Drug Discovery[2]
In drug development, this molecule is not merely an intermediate but a strategic structural tool .
-
Proline Bioisostere: It serves as a bicyclic, hydrophobic analogue of proline. The fused benzene ring restricts the
and torsion angles, locking the peptide backbone into specific conformations (e.g., -turns).[1] -
Metabolic Stability: The indoline scaffold is more resistant to enzymatic cleavage than simple aliphatic chains, enhancing the pharmacokinetic profile of peptidomimetics.
-
Receptor Affinity: The aromatic ring provides additional
- stacking or hydrophobic interactions within a receptor binding pocket, often increasing potency compared to native proline residues.
Structural Comparison (DOT Visualization)
The following diagram illustrates the structural relationship and the reduction pathway from the aromatic indole.
Figure 1: Synthetic evolution from the planar indole precursor to the chiral indoline scaffold.[1]
Synthesis & Manufacturing Protocols
The synthesis of Indoline-3-carboxylic acid is challenging due to the stability of the indole aromatic system. Standard hydrogenation often fails or requires high pressure. The most reliable laboratory-scale method involves a Birch-type reduction or the use of active metal hydrides in acidic media.
Protocol A: Magnesium/Methanol Reduction (Recommended)
This method avoids the harsh conditions of liquid ammonia (Birch) and is scalable for laboratory preparation.[1]
Reagents:
-
Indole-3-carboxylic acid (Start Material)[1][3][6][7][8][9][10][11]
-
Magnesium turnings (Mg)[1]
-
Methanol (MeOH)[1]
-
Hydrochloric acid (HCl)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Indole-3-carboxylic acid in 50 mL of anhydrous Methanol in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add 50 mmol of Magnesium turnings (approx. 5 equiv) in small portions. Caution: Hydrogen gas evolution is vigorous and exothermic.
-
Reflux: Once addition is complete, heat the reaction to reflux (approx. 65°C) for 4–6 hours. The solution typically shifts from yellow to colorless as the indole double bond is reduced.
-
Quenching: Cool the reaction to 0°C. Carefully quench with 6M HCl until the pH is acidic (pH < 2) to dissolve magnesium salts and protonate the amine.
-
Workup:
-
Neutralize to pH ~6-7 with NaOH.
-
Extract with Ethyl Acetate (3 x 50 mL).[1] Note: The amino acid is zwitterionic; pH control is critical for extraction.
-
Alternatively, for the HCl salt : Evaporate the methanol, dissolve residue in minimal water, acidify strongly with concentrated HCl, and cool to precipitate the hydrochloride salt.
-
-
Purification: Recrystallize from Ethanol/Ether to obtain the pure hydrochloride salt.
Protocol B: Chiral Resolution (For (S)-Enantiomer)
Since the reduction yields a racemate, resolution is required for drug development applications targeting L-amino acid mimicry.[1]
-
Derivatization: React racemic indoline-3-carboxylic acid with (R)-phenylglycinol or use a chiral resolving agent like (+)-Tartaric acid.[1]
-
Crystallization: Fractional crystallization of the diastereomeric salts.
-
Hydrolysis: Acid hydrolysis to liberate the optically pure (S)-Indoline-3-carboxylic acid hydrochloride.
Analytical Characterization
To ensure the integrity of the scaffold, specific analytical markers must be verified.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (D₂O) | δ 4.2–4.5 ppm (m, 1H) | C3-H Proton: The chiral center proton.[1] Distinct from the aromatic region.[5] |
| ¹H NMR (D₂O) | δ 3.6–3.9 ppm (m, 2H) | C2-H Protons: Diastereotopic methylene protons adjacent to the nitrogen.[1] Confirms reduction of the C2=C3 double bond. |
| MS (ESI+) | m/z 164.07 [M+H]⁺ | Parent ion corresponding to the free base (C₉H₉NO₂).[1] |
| IR Spectroscopy | ~1720 cm⁻¹ (C=O) | Strong carbonyl stretch of the carboxylic acid.[1] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H) | Broad amine salt stretch (if HCl salt).[1] |
Workflow: Quality Control Decision Tree
Figure 2: QC workflow to ensure complete reduction and enantiomeric purity.
Handling and Stability
-
Oxidation Sensitivity: Unlike indoles, indolines are susceptible to oxidation back to the indole or to N-oxide formation upon prolonged exposure to air and light.
-
Storage: Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen). The salt form is significantly more stable than the free amino acid.
-
Hygroscopicity: The HCl salt is hygroscopic; handle in a desiccated environment.
References
-
PubChem. (n.d.).[5][1] Indoline-3-carboxylic acid (Compound Summary).[5][1][2][12][3][4][6][9][10][13] National Library of Medicine. Retrieved from [Link][1]
-
Young, D. W., et al. (1972).[1] Birch Reduction of Indole Derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Canonical reference for the reduction methodology).
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